An In-depth Technical Guide to the Chemical and Physical Properties of N-Nitroso-D-proline
An In-depth Technical Guide to the Chemical and Physical Properties of N-Nitroso-D-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-D-proline (NDPr) is a nitrosamine derivative of the amino acid D-proline. As a member of the N-nitroso compounds (NOCs) class, it has garnered significant attention within the scientific community, particularly in the fields of pharmaceutical sciences, toxicology, and analytical chemistry. The presence of nitrosamine impurities in pharmaceutical products is a critical concern for regulatory bodies worldwide due to their potential genotoxic and carcinogenic properties.[1] Although N-nitrosoproline is generally considered to be non-carcinogenic, its detection and quantification are paramount for ensuring the safety and quality of drug substances and products.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of N-Nitroso-D-proline, its synthesis and reactivity, analytical methodologies for its characterization, and its toxicological significance.
Chemical and Physical Properties
N-Nitroso-D-proline is a chiral molecule whose physicochemical properties are crucial for its synthesis, isolation, and analysis. A summary of its key properties is presented in Table 1.
Table 1: Chemical and Physical Properties of N-Nitroso-D-proline
| Property | Value | Source(s) |
| Chemical Formula | C₅H₈N₂O₃ | [4] |
| Molecular Weight | 144.13 g/mol | [4] |
| CAS Number | 42022-03-7 | [4] |
| IUPAC Name | (2R)-1-nitrosopyrrolidine-2-carboxylic acid | [5] |
| Appearance | Off-White to Pale Yellow Solid | [6] |
| Melting Point | 109-110°C | [4] |
| Solubility | Soluble in Acetone, Chloroform, Ethanol, Ethyl Acetate, and Methanol. | [4] |
| Storage Temperature | 2-8°C, protected from light. | [7][8] |
Synthesis and Reactivity
The primary route for the synthesis of N-Nitroso-D-proline is the nitrosation of D-proline. This reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine of the proline ring.
Synthesis of N-Nitroso-D-proline
A common and effective method for the synthesis of N-Nitroso-D-proline involves the reaction of D-proline with a nitrosating agent, such as sodium nitrite, in an acidic aqueous medium.[9]
Reaction Scheme:
Figure 1: Synthesis of N-Nitroso-D-proline.
Experimental Protocol: Synthesis of N-Nitroso-D-proline
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Dissolution: Dissolve D-proline in a chilled aqueous solution of hydrochloric acid.
-
Nitrosation: Slowly add a solution of sodium nitrite in water to the D-proline solution while maintaining a low temperature (0-5 °C) with an ice bath.
-
Reaction: Stir the reaction mixture at a low temperature for a specified duration to ensure complete nitrosation.
-
Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield crude N-Nitroso-D-proline.
-
Purification: The crude product can be further purified by crystallization.
Reactivity and Stability
N-Nitroso-D-proline, like other nitrosamines, exhibits specific reactivity and is sensitive to certain environmental conditions.
-
Stability: The stability of N-Nitroso-D-proline is influenced by pH, temperature, and light. It can be unstable in highly acidic or alkaline conditions.[7] Elevated temperatures can accelerate its degradation, and exposure to light, particularly UV light, can lead to photolytic decomposition.[7] For this reason, it is recommended to store the compound at 2-8°C and protected from light.[7][8]
-
Degradation Pathways: The primary degradation pathway for N-nitrosamines often involves the cleavage of the N-NO bond, leading to the formation of the corresponding amine (D-proline in this case) and a nitrosating species.[7] This process can be accelerated by acidic conditions.
Figure 2: Potential Degradation Pathway of N-Nitroso-D-proline.
Analytical Characterization
The accurate detection and quantification of N-Nitroso-D-proline are critical, especially in pharmaceutical quality control. Various analytical techniques are employed for its characterization.
Spectroscopic Data
While experimental spectra for N-Nitroso-D-proline are not widely available in the public domain, data for the closely related N-Nitroso-L-proline and general characteristics of nitrosamines provide valuable insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of N-nitrosamines can be complex due to the restricted rotation around the N-N bond, which can lead to the presence of E/Z isomers and result in two sets of signals.[10]
-
¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum may also show distinct signals for the E and Z isomers.[10] A predicted ¹³C NMR spectrum for N-nitrosoproline is available in the NP-MRD database.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of nitrosamines is characterized by strong absorption bands corresponding to the N=O stretching vibration, typically in the range of 1408-1486 cm⁻¹, and the N-N stretching vibration, between 1052 and 1106 cm⁻¹.[11]
-
Mass Spectrometry (MS): Mass spectrometry is a key technique for the identification and quantification of N-Nitroso-D-proline. Common fragmentation patterns for nitrosamines in positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) include the loss of the NO radical (30 Da) and the loss of H₂O.[12] The exact fragmentation will depend on the specific structure of the nitrosamine.
Chromatographic Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of N-Nitroso-D-proline.
Experimental Protocol: General LC-MS/MS Method for N-Nitroso-D-proline Analysis
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Spike the sample with a known concentration of an isotopically labeled internal standard, such as N-Nitroso-DL-proline-d3, for accurate quantification.[13]
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for nitrosamines.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Figure 3: General Workflow for LC-MS/MS Analysis of N-Nitroso-D-proline.
Toxicological Significance
N-nitroso compounds are a class of chemicals that are of significant toxicological concern due to the carcinogenic potential of many of its members.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified N-nitrosoproline as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans."[2] This classification is based on limited evidence in experimental animals and inadequate evidence in humans.
-
Genotoxicity: Despite its classification, N-Nitroso-D-proline is considered a genotoxic impurity, and its presence in pharmaceuticals is strictly controlled.[1] Genotoxic impurities have the potential to damage DNA, which can lead to mutations and potentially cancer.
-
Endogenous Formation: N-nitrosoproline can be formed endogenously in the human stomach from the reaction of dietary proline and nitrites.[3][9] The levels of endogenously formed N-nitrosoproline can be influenced by diet.
Conclusion
N-Nitroso-D-proline is a compound of significant interest to the pharmaceutical industry and regulatory agencies. A thorough understanding of its chemical and physical properties, synthesis, reactivity, and analytical characterization is essential for its effective control as a potential impurity in drug products. The methodologies and data presented in this technical guide provide a foundational resource for researchers, scientists, and drug development professionals working with this and other related nitrosamine compounds. Continued research into the specific properties and toxicological profile of N-Nitroso-D-proline will further enhance the ability to ensure the safety and quality of pharmaceuticals.
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